Acetophenone

Übersicht

Beschreibung

Acetophenone is the simplest aromatic ketone and is a colorless, viscous liquid . It is a precursor to useful resins and fragrances . It is also used as an ingredient in perfumes and as a chemical intermediate in the manufacture of pharmaceuticals, resins, flavoring agents, and a form of tear gas .

Synthesis Analysis

This compound is formed as a byproduct of the cumene process, the industrial route for the synthesis of phenol and acetone . It can also be synthesized from benzene and acetyl chloride . A recent paper discusses the selective hydrodeoxygenation of this compound derivatives as a practical approach to the synthesis of alkyl phenols .Molecular Structure Analysis

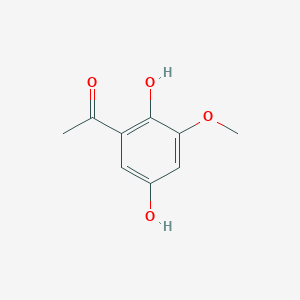

The chemical structure of this compound consists of a phenyl group (C6H5) bonded to a carbonyl group (C=O), and a methyl group (-CH3) . The carbonyl function is a polar group that allows the compound to participate in hydrogen bonding and hence enhances its solubility in water .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it has been used in the α-bromination of this compound in a continuous flow microreactor . Another reaction involves the oxidation of this compound with sodium hypochlorite .Physical And Chemical Properties Analysis

This compound is a colorless or slightly yellowish liquid with a distinct, sweet-smelling odor reminiscent of cherries . It has a molecular weight of 120.15 g/mol and a density of 1.028 g/mL at 25°C. Its melting point is -20°C while it boils at 202°C .Wissenschaftliche Forschungsanwendungen

Biological and Chemical Properties

Acetophenone, a simple ketone, plays various roles in organism interactions and biosynthesis. Zubkov and Kouznetsov (2023) discuss its biological, allelochemical, and chemical properties, emphasizing its application in life sciences, such as agrochemicals and drug research and development (Zubkov & Kouznetsov, 2023).

Heterocyclic Compounds Synthesis

This compound serves as a synthon in organic reactions, particularly in synthesizing various heterocyclic compounds. Ziarani, Kheilkordi, and Mohajer (2019) highlight its role in multicomponent reactions, including three- and four-component reactions, contributing to significant advancements in organic chemistry (Ziarani, Kheilkordi, & Mohajer, 2019).

Enhancement of Dielectric Properties

Dong et al. (2019) explore the use of this compound in improving the dielectric properties of polyethylene insulation materials. They modified this compound's functional units to inhibit its migration from polyethylene, thus enhancing its application in DC insulation cable materials (Dong et al., 2019).

Industrial Intermediate for Ethylbenzene Oxidation

Xu et al. (2020) discuss the transformation of ethylbenzene into this compound catalyzed by NHPI/Co(II) using molecular oxygen. This method presents a cost-effective and environmentally friendly alternative to the traditional Friedel-Crafts acylation reaction (Xu et al., 2020).

Nematicidal Properties

Tocco et al. (2017) report on the nematicidal ability of acetophenones and their role in protecting plants against parasites. Their study delves into the structure-activity relationship of various this compound derivatives (Tocco et al., 2017).

Biosynthesis in Plants

Parent et al. (2018) investigate the biosynthesis of hydroxyacetophenones in plants, highlighting the metabolic pathways involved in defense-related activities in species like white spruce (Parent et al., 2018).

Ethylbenzene Oxidation Catalysts

Rui-na (2012) provides insights into the development of green catalysts for the synthesis of this compound from ethylbenzene oxidation. This approach aligns with environmental benefits and addresses the challenges in catalysis and organic synthesis (Rui-na, 2012).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

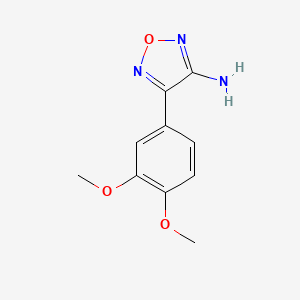

2,5-Dihydroxy-3-methoxy-Acetophenone, also known as Acetophenone or 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone, is a naturally occurring phenolic compound found in over 24 plant families and fungi strains It’s known that acetophenones have been assayed and reported for various biological activities including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

Mode of Action

It’s known that acetophenones, as a group of phenolic compounds, are produced by many plants for reasons such as repelling insects . They are also important precursors for drug production . For example, this compound derivatives such as apocynin and paeonol show anti-inflammatory traits without any negative side effects, which make them a perfect option for synthesizing drugs .

Biochemical Pathways

It’s known that acetophenones can contribute more to therapeutic applications due to their biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .

Pharmacokinetics

It’s known that acetophenones exist in both free or glycosides form in nature , which might influence their bioavailability.

Result of Action

It’s known that acetophenones have various biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .

Action Environment

It’s known that acetophenones are used in the food and fragrance industries, primarily for their orange blossom flavor . They are also used as fragrance ingredients in detergents, soaps, and perfumes . In addition, acetophenones and their derivatives also have a variety of applications in the cosmetics production, especially in the making of odorless and colorless cosmetics with good antiseptic effects .

Biochemische Analyse

Biochemical Properties

2,5-Dihydroxy-3-methoxy-Acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the respiratory burst in neutrophils . The nature of these interactions is largely dependent on the structural features of 2,5-Dihydroxy-3-methoxy-Acetophenone, which include the presence of hydroxyl groups directly attached to one or more aromatic rings .

Cellular Effects

The effects of 2,5-Dihydroxy-3-methoxy-Acetophenone on various types of cells and cellular processes are diverse. It has been reported to exhibit cytotoxicity , indicating that it can influence cell function

Molecular Mechanism

The molecular mechanism of action of 2,5-Dihydroxy-3-methoxy-Acetophenone is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2,5-Dihydroxy-3-methoxy-Acetophenone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

1-(2,5-dihydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-3-6(11)4-8(13-2)9(7)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQNPUQLQPSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of acetophenone?

A1: this compound (C8H8O) has a molecular weight of 120.15 g/mol. It comprises a methyl group bonded to a carbonyl group, which is directly attached to a benzene ring.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: this compound can be characterized using various spectroscopic methods, including:* Fourier transform infrared (FT-IR) spectroscopy: This technique reveals characteristic C=O and aromatic C=C stretching vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ] * UV-Vis spectroscopy: This technique reveals the electronic transitions within the molecule, particularly those associated with the aromatic ring and carbonyl group. [, ]* Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for identifying and quantifying this compound in complex mixtures, often in environmental or biological samples. []

Q3: What are some common reactions of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis, undergoing a variety of reactions, including:* Hydrogenation: this compound can be hydrogenated to 1-phenylethanol, a valuable chiral alcohol, using catalysts like palladium or ruthenium complexes. [, , , , ] * Halogenation: this compound undergoes alpha-halogenation, particularly with bromine, to form α-bromothis compound and other halogenated derivatives. [, , ]* Aldol Condensation: this compound readily participates in aldol condensation reactions, forming new carbon-carbon bonds and leading to more complex molecules. * Wittig Reaction: this compound undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a valuable route to substituted styrenes.* Ketal Formation: this compound reacts with alcohols, such as ethylene glycol, in the presence of an acid catalyst to form ketals, which serve as protecting groups for the carbonyl functionality. [, ]

Q4: Are there any catalytic applications of this compound or its derivatives?

A5: Yes, certain this compound derivatives, particularly fluorinated acetophenones, have demonstrated catalytic activity:* Dioxirane Formation: Fluorinated acetophenones, like tetrafluorothis compound and pentafluorothis compound, are used as catalysts for in situ dioxirane formation. These dioxiranes act as powerful and selective oxidizing agents, effectively epoxidizing olefins. []

Q5: Can you provide examples of how this compound derivatives are employed in medicinal chemistry?

A7: this compound derivatives find applications in medicinal chemistry as:* Antimicrobial Agents: Some this compound derivatives display antifungal and antibacterial activity. Research shows promising results against dermatophytes like Trichophyton rubrum and yeasts like Candida albicans. Additionally, certain this compound-triazole hybrids have shown potential as antifouling agents, inhibiting the growth of marine microorganisms and the settlement of fouling organisms like mussels. [, ]* Anti-inflammatory Agents: Certain phenone compounds, structurally related to this compound, exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators. []

Q6: How do structural modifications of this compound influence its biological activity?

A8: The biological activity of this compound is significantly influenced by substituents on the aromatic ring and the α-carbon:* Aromatic Ring Substitutions: Introducing electron-donating groups, such as hydroxyl or methoxy groups, can enhance the antifungal activity of this compound derivatives. [] The position of these substituents also plays a crucial role in determining activity. [, ]* α-Carbon Substitutions: Replacing the α-hydrogen with halogens, such as bromine or chlorine, can impact the reactivity and biological activity. Notably, α-halogenated acetophenones are important intermediates in organic synthesis and have shown potential in medicinal chemistry. [, ]

Q7: What are the environmental implications of this compound and its derivatives?

A9: this compound is found naturally in various plants and is also produced synthetically. Its release into the environment, primarily from industrial sources, raises concerns about its potential ecological impact. []

Q8: Are there efforts to mitigate the environmental impact of this compound?

A10: Research focuses on developing sustainable methods for this compound production and exploring biodegradable alternatives. For instance, utilizing renewable feedstocks and employing biocatalysts in this compound synthesis can contribute to more sustainable practices. [, , ]

Q9: What are some future directions for research on this compound?

A11: Research on this compound continues to explore:* Novel Synthetic Applications: Investigating this compound derivatives as building blocks for new materials, such as polymers and pharmaceuticals. [, ]* Biocatalytic Transformations: Expanding the use of enzymes for enantioselective synthesis of chiral this compound derivatives with potential applications in pharmaceuticals and fine chemicals. [, ]* Drug Delivery Systems: Developing novel drug delivery systems using this compound derivatives to improve the targeting and efficacy of therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B3038727.png)

![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)